2,4-Dimethylidene-1,3-dioxetane
Description
Properties
CAS No. |
68498-71-5 |
|---|---|
Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
2,4-dimethylidene-1,3-dioxetane |
InChI |
InChI=1S/C4H4O2/c1-3-5-4(2)6-3/h1-2H2 |
InChI Key |
KBJDDRPNAQWGNT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1OC(=C)O1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Dimethylidene-1,3-dioxetane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of two carbonyl compounds. The reaction conditions often require low temperatures to stabilize the intermediate products. For instance, the synthesis of 3,3,4-trimethyl-1,2-dioxetane, a related compound, was achieved by a cycloaddition reaction at low temperatures, resulting in the formation of acetone and acetaldehyde with weak blue light emission .
Chemical Reactions Analysis
2,4-Dimethylidene-1,3-dioxetane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its chemiluminescent reactions, where it emits light upon decomposition. The thermal decomposition of dioxetanes, including 2,4-Dimethylidene-1,3-dioxetane, typically results in the formation of carbonyl compounds. Common reagents used in these reactions include molecular oxygen and hydrogen peroxide .
Scientific Research Applications
The applications of 2,4-dimethylidene-1,3-dioxetane are primarily focused on its chemical properties as an intermediate in合成反应 and as a precursor to other compounds. While direct applications of 2,4-dimethylidene-1,3-dioxetane are not extensively documented, its role in synthesizing other biologically important materials and its chemiluminescence properties are of interest .
Synthesis of Cyclohexene Derivatives
- Precursor to 2,3-dimethylene-1,4-dioxane 2,4-Dimethylidene-1,3-dioxetane can be used as a precursor to 2,3-dimethylene-1,4-dioxane, which undergoes cycloaddition reactions with dienophiles to yield functionalized cyclohexene derivatives .
- Synthesis process 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, a precursor to 2,3-dimethylene-1,4-dioxane, is prepared from butane-2,4-dione under camphorsulfonic acid-catalyzed acetalization conditions .
- Cycloaddition reactions The resulting Diels-Alder adducts can be transformed into useful intermediates for biologically important materials. Desymmetrization of these adducts also provides a method for preparing multi-functionalized chiral compounds .
Chemiluminescence Applications
- Chemiluminescence probes Dioxetane probes, including those structurally related to 2,4-dimethylidene-1,3-dioxetane, are utilized as sensitive diagnostic tools with a high signal-to-noise ratio for applications like DNA detection and immunoassays .
- Light emission properties These probes are designed to have specific light-emission properties, making them suitable for use under physiological conditions. The methodology involves incorporating a substituent on the benzoate species during the chemiexcitation pathway of adamantylidene-dioxetane probes .
- Cell imaging Some dioxetane probes have demonstrated the ability to provide high-quality chemiluminescence cell images based on endogenous enzyme activity, marking the first instance of cell imaging via a non-luciferin small-molecule probe with direct chemiluminescence emission .
- Enzyme-responsive substrates Chemiluminescence can be amplified under physiological conditions by masking the phenol functional group of dioxetane luminophores with an enzyme-responsive substrate . These probes can be designed to be activated by specific enzymes such as β-galactosidase .
Role in Nitrogen Heterocycle Synthesis
- Building blocks for therapeutic applications Nitrogen-containing heterocycles are essential in various therapeutic applications, with the nitrogen atom facilitating hydrogen bonding with biological targets .
- Pharmacological activities These heterocycles exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic properties .
Further Research
- Theoretical studies Theoretical investigations into the isomerization and decomposition pathways of related compounds like diketene provide insights into the stability and reactivity of dioxetane structures .
- Bioactive compounds Dioxetane derivatives can be designed to incorporate bioactive compounds, potentially enhancing their biological activity and therapeutic applications .
Mechanism of Action
The mechanism of action of 2,4-Dimethylidene-1,3-dioxetane involves the thermal decomposition of the compound, leading to the formation of excited electronic states. This process generates a high-energy intermediate that emits light as it returns to its ground state. The decomposition mechanism typically follows a two-step biradical pathway, starting with the cleavage of the peroxide bond, followed by carbon-carbon bond elongation .
Comparison with Similar Compounds
2-Methoxy-1,3-dioxetane
- Structure : Contains a methoxy (-OCH₃) substituent instead of exocyclic double bonds.
- Reactivity : Forms via QOOH radical cyclization with an energy barrier of 125 kJ/mol (29.9 kcal/mol) , competing with C–O bond cleavage .
- Yield : Observed in jet-stirred reactor (JSR) oxidation of 1,2-dimethoxymethane at 510 K, with a peak yield of 0.8% .
- Decomposition : Produces excited-state products, contributing to weak chemiluminescence under specific conditions .
3-Methoxy-4-(1-pyrenyl)-1,2-dioxetane
1,2-Dioxetanedione
- Structure : A four-membered ring with two ketone groups.
- Decomposition Mechanism : Proceeds via a stepwise biradical pathway , contrasting with concerted mechanisms in other dioxetanes. Computational studies (UCAM-B3LYP/6-31G(d,p)) show near-degeneracy of excited states (S₁, T₁), explaining low chemiluminescence efficiency .
Comparison with Five-Membered Cyclic Ethers (Dioxolanes)
2,2,4-Trimethyl-1,3-dioxolane
- Stability : More thermally stable than dioxetanes due to reduced ring strain.
- Yield : Dominant product in dimethoxymethane oxidation, highlighting the preference for five-membered ring formation under similar conditions .
Key Data Tables
Table 1: Energy Barriers and Yields of Selected Dioxetanes
Table 2: Computational Methods and Findings
Mechanistic Insights
- Role of QOOH Radicals : 2,4-Dimethylidene-1,3-dioxetane forms via 4-membered ring closure of QOOH–S22 radicals, releasing OH radicals with a low energy barrier (−13.15 kcal/mol ) . In contrast, 2-methoxy-1,3-dioxetane formation competes with C–O bond scission, requiring higher barriers (29.9 kcal/mol ) .
- Temperature Dependence : At 600 K, 2,4-dimethylidene-1,3-dioxetane dominates oxidation pathways, whereas dioxolanes (e.g., 2,2,4-trimethyl-1,3-dioxolane) prevail at lower temperatures .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,4-dimethylidene-1,3-dioxetane, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via cycloaddition reactions involving singlet oxygen or photochemical pathways. For example, copolymerization with oxetane derivatives (e.g., 3,3-dimethyloxetane) can yield dioxetane-based polymers, where reactivity ratios and monomer feed ratios critically determine microstructure and purity . Bromination of cyclic ethers using Appel or Corey-Fuchs conditions may also be adapted, though this requires careful optimization to avoid ring-opening side reactions . Purity is assessed via GC-MS or HPLC, with impurities often arising from incomplete cyclization or thermal decomposition.
Q. How can the strained structure of 2,4-dimethylidene-1,3-dioxetane be characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and strain in the dioxetane ring. Computational methods (DFT or MP2) complement experimental data by predicting bond lengths and angles. Vibrational spectroscopy (FT-IR) identifies characteristic C-O-C and peroxide (O-O) stretching modes, while NMR detects deshielded carbons adjacent to the peroxide bridge .
Q. What factors govern the thermal stability of 2,4-dimethylidene-1,3-dioxetane, and how can decomposition be mitigated during storage?
- Methodological Answer : The compound’s stability is influenced by substituent effects and ring strain. Theoretical studies report a formation enthalpy () of ~112 kJ/mol for 1,3-dioxetane derivatives, indicating moderate thermal instability . Storage under inert atmospheres at sub-ambient temperatures (-20°C) in dark conditions minimizes radical-induced decomposition. Stabilizers like BHT (butylated hydroxytoluene) may be added to quench peroxidic radicals .
Advanced Research Questions
Q. How do computational studies reconcile discrepancies in experimental thermochemical data for 2,4-dimethylidene-1,3-dioxetane?
- Methodological Answer : Discrepancies arise from differences in experimental setups (e.g., calorimetry vs. gas-phase measurements) and approximations in computational models. High-level ab initio methods (e.g., CCSD(T)/CBS) are used to refine theoretical values, while benchmark studies compare computed vibrational frequencies with experimental IR/Raman spectra to validate electronic structure models . Contradictions in activation energies for decomposition pathways require multireference methods (e.g., CASSCF) to account for diradical intermediates.
Q. What mechanistic insights explain the chemiluminescent properties of 2,4-dimethylidene-1,3-dioxetane derivatives?
- Methodological Answer : Chemiluminescence arises from thermally activated decomposition to form electronically excited carbonyl species. Time-resolved spectroscopy (e.g., ultrafast transient absorption) tracks the formation of singlet or triplet excited states, while isotopic labeling () clarifies the role of the peroxide bridge. Recent studies suggest that substituent electronegativity modulates the energy gap between ground and excited states, affecting emission wavelength .
Q. How can 2,4-dimethylidene-1,3-dioxetane be functionalized for applications in bioorthogonal chemistry or materials science?
- Methodological Answer : Click chemistry strategies, such as strain-promoted alkyne-peroxide cycloadditions, enable site-specific functionalization. For materials science, copolymerization with electron-deficient monomers enhances electroluminescent properties in OLEDs. Challenges include balancing reactivity with stability; kinetic studies (e.g., Arrhenius plots) guide the design of thermally stable but reactive derivatives .
Data Contradiction Analysis
- Example : Conflicting reports on decomposition activation energies may stem from solvent effects (polar vs. nonpolar) or impurities in samples. Researchers should cross-validate using multiple techniques (e.g., DSC for thermal analysis, EPR for radical detection) and replicate conditions from seminal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
